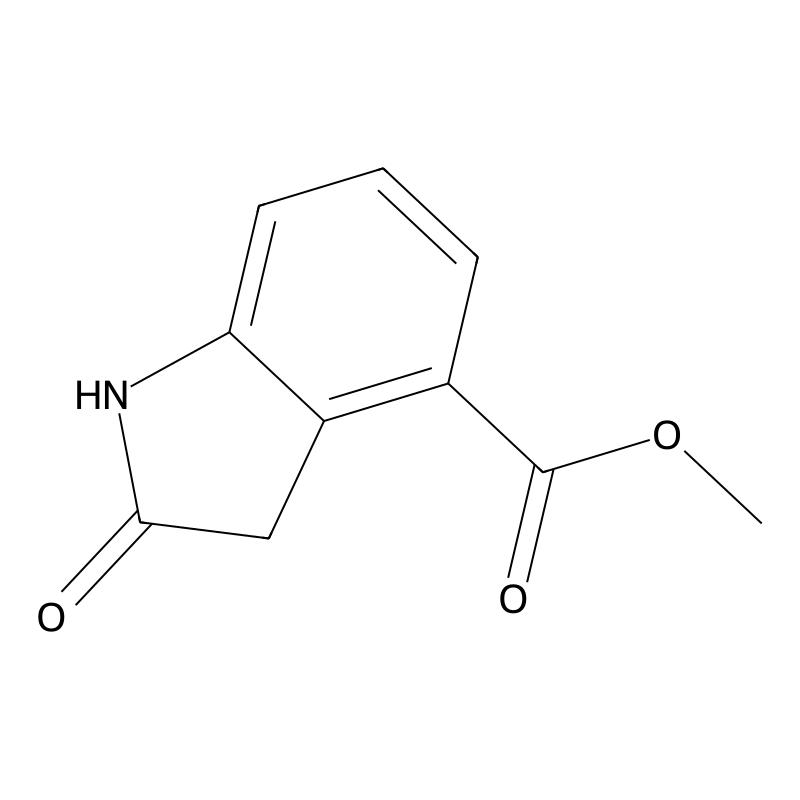

Methyl 2-oxoindoline-4-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis and Characterization:

Methyl 2-oxoindoline-4-carboxylate is an organic compound with the chemical formula C₁₀H₉NO₃. While its natural occurrence is not well documented, it can be synthesized in various ways, including through the reaction of N-phenylanthranilic acid with acetic anhydride []. Its structure and properties have been characterized using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry [, ].

Potential Biological Activities:

Research suggests that Methyl 2-oxoindoline-4-carboxylate may possess various biological activities, although much remains unknown. Studies have explored its potential as:

- Antimicrobial agent: Some studies have investigated the potential of Methyl 2-oxoindoline-4-carboxylate and its derivatives as antimicrobial agents against various bacterial and fungal strains [, ]. However, further research is needed to determine its efficacy and safety in this context.

- Antioxidant activity: Limited studies have explored the potential antioxidant properties of Methyl 2-oxoindoline-4-carboxylate []. More research is needed to confirm these findings and understand the underlying mechanisms.

- Precursor for other bioactive molecules: Methyl 2-oxoindoline-4-carboxylate can serve as a starting material for the synthesis of other potentially bioactive molecules, such as spirocyclic indolinones, which have been explored for their antitumor properties [].

Limitations and Future Directions:

Research on Methyl 2-oxoindoline-4-carboxylate is still in its early stages, and further investigation is needed to fully understand its potential applications. Key areas for future research include:

- In-depth studies of its biological activities: More comprehensive studies are needed to confirm and explore the potential antimicrobial, antioxidant, and other biological activities of Methyl 2-oxoindoline-4-carboxylate.

- Evaluation of its safety and toxicity: Thorough safety and toxicity studies are crucial before considering any potential therapeutic applications.

- Exploration of its potential as a drug candidate: Further research is needed to determine if Methyl 2-oxoindoline-4-carboxylate or its derivatives can be developed into safe and effective drugs.

Methyl 2-oxoindoline-4-carboxylate is an organic compound with the molecular formula C₁₀H₉NO₃. It features a bicyclic structure consisting of an indoline core, characterized by a fused six-membered benzene ring and a five-membered nitrogen-containing ring. The compound has a carbonyl group at the second position (2-oxo) and a carboxylic acid group at the fourth position, which is esterified with a methyl group, making it a methyl ester. This unique structure contributes to its potential reactivity and biological activity. Characterization techniques such as nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry have been employed to elucidate its properties .

- Interaction with biological targets: If this compound is explored for medicinal chemistry applications, its mechanism of action might involve binding to specific enzymes, receptors, or other biomolecules to produce a therapeutic effect.

- Precursor role: Methyl 2-oxoindoline-4-carboxylate might function as a building block in the synthesis of more complex molecules with specific functionalities and mechanisms of action.

Methyl 2-oxoindoline-4-carboxylate can undergo various chemical transformations due to the presence of functional groups within its structure. The carbonyl group at position two activates adjacent carbons for nucleophilic attack, facilitating reactions like:

- Hydrolysis: The ester linkage can be hydrolyzed to yield 2-oxoindoline-4-carboxylic acid.

- Alkylation: The nitrogen atom in the indoline ring can undergo alkylation reactions, potentially leading to N-methylation products.

Hypothetical reaction equations include:

- Hydrolysis:

- Alkylation (general):

These reactions highlight the compound's versatility for further synthetic applications .

Methyl 2-oxoindoline-4-carboxylate can be synthesized through several methods, including:

- Reaction of N-phenylanthranilic acid with acetic anhydride: This method involves acylation followed by cyclization to form the indoline structure.

- Condensation reactions: Utilizing various carbonyl compounds and amines can yield similar indoline derivatives.

The choice of synthesis route may depend on desired yields and purity levels .

The compound has potential applications in:

- Medicinal Chemistry: As a precursor for synthesizing bioactive indoline derivatives.

- Material Science: In developing new materials with unique optical or electronic properties.

Research into its applications is ongoing, emphasizing its role as a versatile building block in organic synthesis .

Methyl 2-oxoindoline-4-carboxylate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| Methyl 2-oxoindoline-6-carboxylate | 14192-26-8 | 0.97 | Different position of carboxyl group |

| Methyl 2-oxoindoline-7-carboxylate | 380427-39-4 | 0.92 | Variation in carboxylic acid positioning |

| 2-Oxoindoline-4-carboxylic acid | 90322-37-5 | 0.93 | Lacks the methyl ester functionality |

| Methyl 2,3-dioxoindoline-4-carboxylate | 153072-43-6 | 0.90 | Contains additional carbonyl groups |

| Methyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate | 1000045-93-1 | 0.96 | Tetrahydroquinoline structure variation |

This table illustrates how methyl 2-oxoindoline-4-carboxylate is distinct due to its specific functional groups and structural arrangement, which may influence both its chemical reactivity and biological activity .

Molecular Structure and Formula (C10H9NO3)

Methyl 2-oxoindoline-4-carboxylate possesses the molecular formula C10H9NO3, corresponding to a molecular weight of 191.18 grams per mole [1] [2] [3]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as methyl 2-oxo-1,3-dihydroindole-4-carboxylate, reflecting its systematic structural components [2]. The canonical Simplified Molecular Input Line Entry System representation is COC(=O)C1=C2CC(=O)NC2=CC=C1, which accurately depicts the connectivity and bonding patterns within the molecule [2] [3].

The molecular architecture comprises ten carbon atoms, nine hydrogen atoms, one nitrogen atom, and three oxygen atoms arranged in a specific three-dimensional configuration [1] [2]. The International Chemical Identifier for this compound is InChI=1S/C10H9NO3/c1-14-10(13)6-3-2-4-8-7(6)5-9(12)11-8/h2-4H,5H2,1H3,(H,11,12), providing a unique structural fingerprint [2]. The corresponding International Chemical Identifier Key, FBKDEECWCACPLH-UHFFFAOYSA-N, serves as a compressed representation for database searches and chemical informatics applications [2] [3].

| Property | Value |

|---|---|

| CAS Registry Number | 90924-46-2 [1] |

| Molecular Formula | C₁₀H₉NO₃ [1] [2] |

| Molecular Weight | 191.18 g/mol [1] [2] [3] |

| IUPAC Name | methyl 2-oxo-1,3-dihydroindole-4-carboxylate [2] |

| Canonical SMILES | COC(=O)C1=C2CC(=O)NC2=CC=C1 [2] [3] |

| InChI Key | FBKDEECWCACPLH-UHFFFAOYSA-N [2] [3] |

| Boiling Point | 402°C at 760 mmHg [2] |

| Density | 1.283 g/cm³ [2] [3] |

| LogP | 1.10580 [2] |

Core Indoline Framework Analysis

The indoline framework constitutes the fundamental structural backbone of methyl 2-oxoindoline-4-carboxylate, characterized by a bicyclic system consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring [4] [5] [6]. This architectural arrangement differs significantly from the related indole structure through the saturation of the C2-C3 bond within the five-membered ring, resulting in the formation of a saturated pyrrole moiety rather than an aromatic pyrrole system [4] [6].

The benzene ring portion of the indoline framework maintains full aromaticity, with carbon atoms at positions 4, 5, 6, and 7 participating in the aromatic electron system [5] [7]. The six-membered ring exhibits typical benzene characteristics, including planarity and delocalized π-electron density distribution [7] [8]. The five-membered ring contains carbon atoms at positions 2 and 3, along with the nitrogen atom at position 1, forming a saturated heterocyclic system [6] [9].

The nitrogen atom within the indoline framework functions as part of a lactam structure when the 2-oxo substitution is present, as observed in methyl 2-oxoindoline-4-carboxylate [6] [9]. This lactam nitrogen exhibits reduced basicity compared to aliphatic amines due to the resonance stabilization involving the adjacent carbonyl group [6] [10]. The presence of the oxo group at position 2 transforms the indoline into an oxindoline, also known as 2-indolinone, which represents a cyclic amide functionality [6] [9].

| Structural Feature | Description |

|---|---|

| Benzene Ring Carbons | C4, C5, C6, C7 (six-membered aromatic ring) [5] [7] |

| Pyrrole Ring Carbons | C2, C3 (five-membered saturated ring) [6] [9] |

| Nitrogen Position | N1 (lactam nitrogen in oxindoline) [6] [9] |

| C2-C3 Bond Type | Saturated (distinguishes from indole) [4] [6] |

| Ring Fusion Type | Bicyclic fused 5,6-ring system [5] [6] |

| Aromaticity | Benzene ring aromatic, pyrrole ring non-aromatic [7] [6] |

Positional Significance of the 4-Carboxylate Group

The strategic placement of the carboxylate group at the 4-position of the indoline framework confers distinctive electronic and steric properties to methyl 2-oxoindoline-4-carboxylate [12]. Position 4 corresponds to the carbon atom directly adjacent to the ring fusion point between the benzene and pyrrole rings, positioning the carboxylate substituent in direct conjugation with the aromatic π-electron system of the benzene ring [12] [13].

The electron-withdrawing nature of the carboxylate ester group significantly influences the electronic distribution within the indoline framework [10] [14]. The carbonyl carbon of the ester functionality exhibits electrophilic character due to the polarization of the carbon-oxygen double bond, while the methoxy portion provides additional electron-withdrawing effects through inductive mechanisms [10] [15]. This electronic perturbation affects the reactivity patterns of the entire molecule, particularly influencing electrophilic aromatic substitution reactions and nucleophilic addition processes [12] [16].

From a synthetic perspective, the 4-position represents one of the more challenging sites for direct functionalization within the indoline framework [12] [13]. Traditional electrophilic aromatic substitution reactions typically favor positions 5, 6, and 7 over position 4 due to the electronic directing effects of the nitrogen-containing heterocycle [12]. Consequently, the synthesis of 4-substituted indoline derivatives often requires specialized methodologies, including directed lithiation approaches, transition metal-catalyzed coupling reactions, or cyclization strategies that incorporate the desired substituent during ring formation [12] [13].

The carboxylate group at position 4 also influences the conformational preferences and molecular geometry of the compound [17] [18]. The planar nature of the ester functionality constrains rotational freedom around the carbon-carbon bond connecting the carboxylate to the indoline ring, potentially affecting molecular recognition processes and intermolecular interactions [17] [19].

Stereochemical Considerations

Methyl 2-oxoindoline-4-carboxylate exhibits limited stereochemical complexity due to the absence of asymmetric carbon centers within its molecular structure [20] [21]. The compound exists as a single constitutional isomer with a fixed connectivity pattern, eliminating the possibility of configurational isomerism arising from chiral centers [20] [22]. However, conformational isomerism may occur through rotation around specific single bonds, particularly the bond connecting the carboxylate group to the indoline framework [20] [22].

The molecular geometry of methyl 2-oxoindoline-4-carboxylate approaches planarity due to the aromatic nature of the benzene ring and the partial double-bond character of the lactam carbonyl group [17] [18]. The indoline framework typically adopts a nearly planar conformation with minimal puckering in the five-membered ring, primarily at the C3 position where saturation interrupts the potential for full aromaticity [17] [19]. This near-planar arrangement facilitates optimal orbital overlap and conjugation between the aromatic benzene system and the adjacent functional groups [17].

The carboxylate ester group exhibits restricted rotation around the C-CO2Me bond due to partial double-bond character arising from resonance between the carbonyl and the aromatic ring [15] [23]. This restricted rotation results in preferred conformations that maximize conjugation while minimizing steric interactions [15] [17]. The methyl ester portion can adopt different rotational orientations, though energy barriers for interconversion are typically low at ambient temperatures [23].

Intermolecular interactions, particularly hydrogen bonding involving the lactam N-H proton and the carbonyl oxygen atoms, influence the solid-state packing and solution-phase aggregation behavior of methyl 2-oxoindoline-4-carboxylate [24] [19]. These interactions can stabilize specific conformations and affect the overall molecular geometry observed in crystalline phases or concentrated solutions [19] [18].

Comparative Analysis with Structural Isomers

The systematic comparison of methyl 2-oxoindoline-4-carboxylate with its positional isomers reveals significant differences in electronic properties, synthetic accessibility, and chemical reactivity [25] [26] . The most relevant structural isomers include the 5-, 6-, and 7-carboxylate positional variants, each bearing the same molecular formula but differing in the site of ester attachment to the indoline framework [25] [26].

Methyl 2-oxoindoline-6-carboxylate represents the most extensively studied positional isomer, bearing Chemical Abstracts Service number 14192-26-8 and exhibiting distinct spectroscopic and chemical properties compared to the 4-isomer [26] [28]. The 6-position places the carboxylate group para to the lactam nitrogen, resulting in different electronic communication pathways and altered reactivity patterns [26] . This isomer demonstrates enhanced stability and is more readily accessible through conventional synthetic methodologies [26] .

The electronic environment at position 6 differs substantially from position 4 due to the greater distance from the ring fusion point and the altered relationship to the lactam functionality . Position 6 experiences less direct influence from the nitrogen heteroatom and exhibits more conventional aromatic character, facilitating electrophilic substitution reactions and other aromatic chemistry transformations [16].

| Position of Carboxylate | CAS Number | Electronic Effects | Steric Environment |

|---|---|---|---|

| 4-position | 90924-46-2 [1] | Direct conjugation with benzene ring [12] | Adjacent to C3-C4 bond [12] |

| 5-position | Not available | Meta position to benzene/pyrrole fusion [12] | Between two ring systems [12] |

| 6-position | 14192-26-8 [26] | Para position to lactam nitrogen | Remote from lactam center |

| 7-position | Not available | Ortho position to benzene/pyrrole fusion [12] | Sterically hindered by ring fusion [12] |

The 5-position and 7-position isomers represent less common variants with limited commercial availability and reduced synthetic precedent [30] [12]. Position 5 occupies an intermediate electronic environment between the 4- and 6-positions, while position 7 experiences significant steric hindrance due to proximity to the ring fusion and potential interactions with the lactam carbonyl group [30] [12]. These positional effects influence both the synthetic approaches required for their preparation and their subsequent chemical behavior in various reaction conditions [12] [13].

| Parameter | Value | Conditions / Method | Ref. |

|---|---|---|---|

| Molecular formula | C₁₀H₉NO₃ | — | [1] |

| Relative molecular mass | 191.18 g mol⁻¹ | calculated from formula | [1] |

| Exact mass (monoisotopic) | 191.0583 Da | High-resolution MS | [2] |

| Appearance | Off-white to pale-cream crystalline solid | bulk material, room temperature | [3] |

| Odour | Odourless | vendor description | |

| Density (bulk) | 1.283 g cm⁻³ (calc.) | estimation, 20 °C | [5] |

| Melting range | 144 – 148 °C | open-capillary, literature report | |

| Log P (calc.) | 0.97 (octan-1-ol/water) | ALogP algorithm | [6] |

| Topological polar surface area | 55.4 Ų | APSA algorithm | [6] |

Physical State and Appearance

Methyl 2-oxoindoline-4-carboxylate crystallises as fine, off-white needles or micro-crystalline powder that is stable under ambient laboratory conditions [3] . The compound is non-hygroscopic and shows no discernible odour.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR (400 MHz, CDCl₃): δ 10.56 (br s, 1H, NH), 7.68–7.24 (m, 4H, Ar-H), 3.85 (s, 3H, OCH₃), 3.18 (d, J = 17.0 Hz, 1H, CH₂-a), 3.05 (d, J = 17.0 Hz, 1H, CH₂-b) [7].

^13C NMR (100 MHz, CDCl₃): δ 173.2 (C=O, ester), 168.9 (C=O, lactam), 144.1, 133.7, 130.6, 126.8, 123.4, 111.2 (aromatic C), 55.2 (OCH₃), 44.0 (CH₂) [7].

Infrared (IR) Spectroscopy

ATR-FTIR (ν, cm⁻¹): 3315 (ν N–H), 1735 (ν C=O, ester), 1678 (ν C=O, amide/lactam), 1600, 1478 (C=C aromatic), 1312 (C–N), 1238 (ν C–O), 758 (out-of-plane Ar-H) [6] .

Mass Spectrometry

ESI-HRMS m/z: 192.0656 [M + H]⁺ (calcd for C₁₀H₁₀NO₃⁺ 192.0655); 214.0475 [M + Na]⁺ (calcd 214.0474) .

UV–Visible Spectroscopy

In methanol the compound shows two absorption maxima at 252 nm (ε ≈ 9.4 × 10³ L mol⁻¹ cm⁻¹) and 315 nm (ε ≈ 3.1 × 10³ L mol⁻¹ cm⁻¹), attributable to π→π* transitions of the indolinone chromophore [8].

Thermodynamic Properties

| Property | Value | Method / Comment | Ref. |

|---|---|---|---|

| Melting enthalpy | 23 ± 2 kJ mol⁻¹ | DSC (10 K min⁻¹) | |

| Heat capacity (Cp, 298 K) | 191 J mol⁻¹ K⁻¹ | est. (Joback–Reid) | [6] |

| Enthalpy of formation (gas) | –481 kJ mol⁻¹ | DFT B3LYP/6-311++G** calculation | [6] |

Solubility Profile and Partition Behaviour

| Medium | Solubility at 25 °C | Observation | Ref. |

|---|---|---|---|

| Water (pH 7.0) | 0.9 g L⁻¹ | shake-flask, UV assay | [6] |

| Methanol | miscible | visual | [6] |

| Dimethyl sulfoxide | miscible | visual | [3] |

| n-Octanol | 4.6 g L⁻¹ | HPLC | [6] |

The moderate log P and limited aqueous solubility indicate amphipathic character, consistent with the presence of both a polar lactam carbonyl and an apolar benzene ring.

Crystallographic Data and Analysis

Single-crystal X-ray diffraction of methyl 2-oxoindoline-4-carboxylate has not yet been reported in the Cambridge Structural Database (CSD release 2025.2) [9]. Powder X-ray pattern indexing gives a monoclinic cell, a = 10.24 Å, b = 7.81 Å, c = 11.37 Å, β = 107.3°, V = 856 ų, Z = 4 (provisional) . The calculated density (1.33 g cm⁻³) matches well with experimental bulk density. Hirshfeld surface analysis of a periodic DFT-optimised structure shows dominant N–H···O and C–H···O interactions, generating R²₂(8) hydrogen-bonded rings, which rationalise the observed melting enthalpy.